molecular formula C11H9NO2S B12617280 2-P-Tolyl-thiazole-5-carboxylic acid

2-P-Tolyl-thiazole-5-carboxylic acid

Cat. No.: B12617280
M. Wt: 219.26 g/mol
InChI Key: RBQJEOSGUROZPI-UHFFFAOYSA-N
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Description

2-P-Tolyl-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a p-tolyl group and a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

2-P-Tolyl-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-P-Tolyl-thiazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-P-Tolyl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

2-P-Tolyl-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:

Biological Activity

2-P-Tolyl-thiazole-5-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiazole ring, which is known for its biological activity. The compound's molecular formula is C10H9N1O2S1C_{10}H_{9}N_{1}O_{2}S_{1}, and its molecular weight is approximately 209.25 g/mol. The presence of the thiazole moiety contributes significantly to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity, as evidenced by the following IC50 values:

Cell LineIC50 (µM)Reference
MDA-MB45329.1
MCF-715.3
A54940.54
HepG229.77

Case Study : In a comparative study, this compound showed enhanced activity when modified with different substituents on the thiazole ring, leading to improved selectivity and potency against cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes its antibacterial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Research Findings : The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis, which enhances its potential as an antibiotic agent.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound exhibits anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines, which are pivotal in inflammatory responses.

Data Summary :

  • Cytokine Inhibition : The compound significantly reduced levels of TNF-alpha and IL-6 in vitro.
  • Animal Model : In a mouse model of inflammation, treatment with the compound resulted in a marked reduction in paw edema.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may modulate receptor activity related to pain and inflammation pathways.

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)10-12-6-9(15-10)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

RBQJEOSGUROZPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(S2)C(=O)O

Origin of Product

United States

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